Trimetoquinol

Description

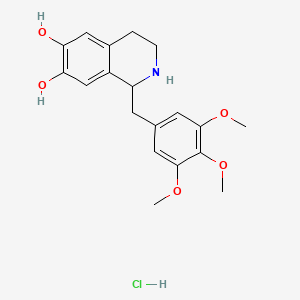

Structure

3D Structure of Parent

Properties

CAS No. |

14187-92-9 |

|---|---|

Molecular Formula |

C19H23NO5 |

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |

InChI |

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |

Synonyms |

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Trimetoquinol on β-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of trimetoquinol (TMQ) on β-adrenoceptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this potent β-adrenergic agonist.

Core Mechanism of Action

Trimetoquinol (TMQ) exerts its pharmacological effects primarily through its interaction with β-adrenoceptors, a class of G protein-coupled receptors (GPCRs). As a β-adrenoceptor agonist, TMQ mimics the actions of endogenous catecholamines like epinephrine and norepinephrine, leading to the activation of downstream signaling cascades. The interaction is stereoselective, with the (-)-isomer of TMQ demonstrating significantly higher affinity and potency across β-adrenoceptor subtypes compared to the (+)-isomer.

Upon binding, TMQ stabilizes a conformational state of the β-adrenoceptor that promotes the coupling and activation of the heterotrimeric Gs protein. This activation initiates a canonical signaling pathway that is central to the physiological responses mediated by β-adrenoceptors.

Quantitative Analysis of Trimetoquinol Interaction with β-Adrenoceptor Subtypes

The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of trimetoquinol isomers for human β1, β2, and β3-adrenoceptors expressed in Chinese hamster ovary (CHO) cells. This data highlights the stereoselectivity and subtype-specific interactions of TMQ.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (relative to Isoproterenol) |

| (-)-Trimetoquinol | β1-Adrenoceptor | Not explicitly stated, but 123-fold higher affinity than (+)-TMQ[1] | Not explicitly stated, but 214-fold more potent than (+)-TMQ[1] | Not specified |

| β2-Adrenoceptor | Not explicitly stated, but 331-fold higher affinity than (+)-TMQ[1] | Not explicitly stated, but 281-fold more potent than (+)-TMQ[1] | Partial agonist activity reported for some derivatives[1] | |

| β3-Adrenoceptor | Not explicitly stated, but 5-fold higher affinity than (+)-TMQ[1] | Not explicitly stated, but 776-fold more potent than (+)-TMQ[1] | 8.2-fold greater than (-)-isoproterenol[1] | |

| (+)-Trimetoquinol | β1-Adrenoceptor | - | - | Not specified |

| β2-Adrenoceptor | - | - | Not specified | |

| β3-Adrenoceptor | - | - | Not specified | |

| (+/-)-Trimetoquinol | β3-Adrenoceptor | - | - | 3.4-fold greater than (-)-isoproterenol[1] |

Signaling Pathways

The primary signaling pathway activated by trimetoquinol at β-adrenoceptors is the Gs-adenylyl cyclase-cAMP pathway. The binding of TMQ to the receptor triggers a cascade of intracellular events, as depicted in the diagram below.

While the Gs-cAMP pathway is the principal mechanism, evidence suggests that β-adrenoceptors can also couple to other signaling pathways, including the potential for G protein-coupled receptor kinases (GRKs) to phosphorylate the receptor, leading to β-arrestin recruitment and subsequent signaling or receptor desensitization. Some studies also allude to potential coupling to Gi proteins or the MAP kinase pathway under certain conditions, representing alternative or secondary signaling routes.

Experimental Protocols

The characterization of trimetoquinol's action on β-adrenoceptors relies on a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity (Ki) of trimetoquinol for β-adrenoceptor subtypes. These assays typically involve competition between a radiolabeled ligand and unlabeled trimetoquinol.

Objective: To determine the binding affinity (Ki) of trimetoquinol isomers for β-adrenoceptor subtypes.

Materials:

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing human β1, β2, or β3-adrenoceptors.

-

Radioligand: A high-affinity, subtype-non-selective β-adrenoceptor antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol.

-

Competitor: (-)-Trimetoquinol and (+)-Trimetoquinol.

-

Non-specific binding control: A high concentration of a non-labeled β-adrenoceptor antagonist (e.g., 10 µM propranolol).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.

-

Instrumentation: Scintillation counter or gamma counter, depending on the radiolabel.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture the specific CHO cell line to confluence.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled trimetoquinol isomer.

-

Add a fixed concentration of the radioligand to each well.

-

For determining non-specific binding, add the high concentration of the non-labeled antagonist instead of trimetoquinol.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail or in tubes for gamma counting.

-

Measure the radioactivity to determine the amount of bound radioligand.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of trimetoquinol that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assays

Functional assays, such as cAMP accumulation assays, are used to measure the potency (EC50) and efficacy (Emax) of trimetoquinol as a β-adrenoceptor agonist.

Objective: To determine the functional potency (EC50) and efficacy of trimetoquinol isomers in stimulating cAMP production.

Materials:

-

Cell Line: CHO cells stably expressing human β1, β2, or β3-adrenoceptors.

-

Agonists: (-)-Trimetoquinol, (+)-Trimetoquinol, and a reference full agonist (e.g., isoproterenol).

-

Phosphodiesterase Inhibitor: A compound like 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

-

Cell Lysis Buffer: To release intracellular cAMP.

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., ELISA, HTRF, or AlphaScreen-based).

-

Instrumentation: A plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Culture:

-

Seed the specific CHO cell line in a multi-well plate and grow to a desired confluency.

-

-

Agonist Stimulation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

-

Add increasing concentrations of the trimetoquinol isomer or the reference agonist to the wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.

-

-

Cell Lysis and cAMP Quantification:

-

Terminate the stimulation by adding a lysis buffer to each well.

-

Follow the protocol of the specific cAMP detection kit to measure the concentration of cAMP in the cell lysates.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Determine the Emax (the maximum response) and compare it to that of the reference full agonist to assess the relative efficacy of trimetoquinol.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of trimetoquinol's interaction with β-adrenoceptors.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Trimetoquinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetoquinol, a potent short-acting β-adrenergic agonist, has been a subject of significant interest in medicinal chemistry due to its bronchodilator properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a detailed examination of its chemical synthesis. The primary synthetic route, the Pictet-Spengler reaction, is discussed in detail, including a generalized experimental protocol. Furthermore, this document outlines the key signaling pathways associated with trimetoquinol's mechanism of action and provides protocols for essential pharmacological evaluation assays, namely radioligand binding and cAMP accumulation assays. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure of Trimetoquinol

Trimetoquinol, with the IUPAC name (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, is a tetrahydroisoquinoline derivative.[1] Its chemical structure is characterized by a tetrahydroisoquinoline core, a catechol moiety (6,7-dihydroxy group), and a 3,4,5-trimethoxybenzyl group attached to the C1 position.

The molecular formula of trimetoquinol is C₁₉H₂₃NO₅, and its molar mass is 345.39 g/mol .[2] The presence of a chiral center at the C1 position of the tetrahydroisoquinoline ring system results in two stereoisomers. The biological activity of trimetoquinol is highly stereoselective, with the (S)-(-)-enantiomer being the more potent β-adrenergic agonist.[3][4]

Table 1: Chemical Identifiers for Trimetoquinol

| Identifier | Value |

| IUPAC Name | (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol[1] |

| CAS Number | 30418-38-3 (for the free base)[2] |

| Molecular Formula | C₁₉H₂₃NO₅[2] |

| Molar Mass | 345.39 g/mol [2] |

| ChEMBL ID | CHEMBL174984 |

| PubChem CID | 65772[2] |

Synthesis of Trimetoquinol

The primary and most established method for the synthesis of trimetoquinol is the Pictet-Spengler reaction .[2][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.

For the synthesis of trimetoquinol, the key precursors are a phenylethylamine derivative with hydroxyl groups that will form the catechol moiety and 3,4,5-trimethoxyphenylacetaldehyde.

General Experimental Protocol for Pictet-Spengler Synthesis of Trimetoquinol

The following is a generalized protocol based on the principles of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines. Specific conditions for trimetoquinol may require optimization.

Materials:

-

A suitable 3,4-dihydroxyphenylethylamine derivative (starting material 1)

-

3,4,5-trimethoxyphenylacetaldehyde (starting material 2)

-

Anhydrous solvent (e.g., toluene, xylene, or ethanol)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3,4-dihydroxyphenylethylamine derivative in the anhydrous solvent under an inert atmosphere.

-

Addition of Aldehyde: To the stirred solution, add 3,4,5-trimethoxyphenylacetaldehyde.

-

Acid Catalysis: Slowly add the acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield trimetoquinol.

Yield and Purification:

The yield of the Pictet-Spengler reaction can vary depending on the specific substrates and reaction conditions. Purification is crucial to isolate the desired product from unreacted starting materials and byproducts. Column chromatography is a common method for purification.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of trimetoquinol via the Pictet-Spengler reaction.

Signaling Pathway of Trimetoquinol

Trimetoquinol exerts its pharmacological effects primarily through its interaction with β-adrenergic receptors , specifically as a non-selective agonist for β₁ and β₂ subtypes. The binding of trimetoquinol to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase . This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increased intracellular concentration of cAMP, a second messenger, leads to the activation of Protein Kinase A (PKA) . PKA, in turn, phosphorylates various downstream target proteins, ultimately resulting in the physiological response, such as smooth muscle relaxation in the bronchioles.

Signaling Pathway Diagram

Caption: The β-adrenergic signaling pathway activated by trimetoquinol.

Pharmacological Evaluation

The pharmacological activity of trimetoquinol is primarily assessed through in vitro assays that measure its binding affinity to β-adrenergic receptors and its functional effect on downstream signaling, such as cAMP production.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of trimetoquinol for β-adrenergic receptors. It involves a competitive binding experiment where a radiolabeled ligand with known affinity for the receptor competes with unlabeled trimetoquinol.

Table 2: Representative Radioligand Binding Data for Trimetoquinol

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| β₁-adrenergic | [³H]-CGP 12177 | (-)-Trimetoquinol | ~50 |

| β₂-adrenergic | [³H]-CGP 12177 | (-)-Trimetoquinol | ~10 |

Note: The specific Ki values can vary depending on the experimental conditions and the cell line used.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the β-adrenergic receptor subtype of interest.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with MgCl₂).

-

Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-CGP 12177), and varying concentrations of unlabeled trimetoquinol.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the trimetoquinol concentration. Determine the IC₅₀ value (the concentration of trimetoquinol that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of trimetoquinol to stimulate the production of cAMP, providing a measure of its efficacy as a β-adrenergic agonist.

Table 3: Representative Functional Activity Data for Trimetoquinol

| Receptor Subtype | Assay Type | Test Compound | EC₅₀ (nM) |

| β₁-adrenergic | cAMP Accumulation | (-)-Trimetoquinol | ~100 |

| β₂-adrenergic | cAMP Accumulation | (-)-Trimetoquinol | ~20 |

Note: EC₅₀ values can vary depending on the cell line and assay conditions.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture a suitable cell line expressing the β-adrenergic receptor of interest in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of trimetoquinol to the cells and incubate for a specific time at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the trimetoquinol concentration. Determine the EC₅₀ value, which is the concentration of trimetoquinol that produces 50% of the maximal response.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the pharmacological evaluation of trimetoquinol.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of trimetoquinol, a clinically relevant β-adrenergic agonist. The Pictet-Spengler reaction remains the cornerstone of its synthesis, and a generalized protocol has been outlined. Understanding its mechanism of action through the β-adrenergic signaling pathway is crucial for the development of new and improved bronchodilators. The provided experimental protocols for radioligand binding and cAMP accumulation assays serve as a foundation for the pharmacological characterization of trimetoquinol and its analogs in a research and drug development setting. The presented quantitative data in a tabular format allows for a quick and comparative assessment of its pharmacological properties.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and evaluation of trimetoquinol derivatives: novel thromboxane A2/prostaglandin H2 antagonists with diminished beta-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenoceptor subtype activities of trimetoquinol derivatives: biochemical studies on human beta-adrenoceptors expressed in chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Trimetoquinol as a Bronchodilator: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of trimetoquinol as a bronchodilator. It consolidates key findings on its mechanism of action, potency, selectivity, and structure-activity relationships, drawing from various in vitro and in vivo studies.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

Trimetoquinol exerts its bronchodilatory effects primarily by acting as an agonist at β2-adrenergic receptors, which are abundantly expressed on airway smooth muscle cells.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and, consequently, bronchodilation.[3] The key steps in this pathway involve the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and reduced contractility of the airway smooth muscle.[3]

The following diagram illustrates the signaling pathway initiated by trimetoquinol binding to the β2-adrenergic receptor.

Preclinical Efficacy and Selectivity

Preclinical studies have consistently demonstrated the bronchodilatory effects of trimetoquinol and have explored its selectivity for β2- over β1-adrenergic receptors, the latter being primarily associated with cardiac effects.

In Vitro Studies in Guinea Pig Tissues

Isolated guinea pig trachea (a source of β2-receptors) and atria (a source of β1-receptors) are standard models for assessing the potency and selectivity of β-agonists.[5][6][7][8]

Experimental Protocol: Isolated Guinea Pig Trachea and Atria Assay

-

Tissue Preparation: Guinea pigs are euthanized, and the trachea and atria are rapidly excised. The trachea is cut into rings or strips, and the atria are separated.

-

Organ Bath Setup: Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction/Stimulation: Tracheal preparations are often pre-contracted with an agent like histamine or carbachol to induce a stable tone against which relaxation can be measured. Atrial preparations are allowed to beat spontaneously.

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of trimetoquinol or its analogs to the organ bath.

-

Data Acquisition: Changes in tracheal tension (relaxation) and atrial rate and force of contraction are recorded using isometric force transducers.

-

Analysis: The potency (often expressed as EC50) and intrinsic activity are determined for both β2 (tracheal) and β1 (atrial) effects. The ratio of β1 to β2 activity provides a measure of selectivity.

The following diagram outlines the general workflow for these in vitro assays.

References

- 1. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacology and therapeutics of bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and potent beta 2-adrenoceptor agents within the tetrahydroisoquinoline class: effect of methyl substitution at the benzylic carbon of the 1-(3,4,5-trimethoxybenzyl) group of trimetoquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-fluoro- and 8-fluorotrimetoquinol: selective beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective and potent beta 2-adrenoceptor agents within the tetrahydroisoquinoline class: effect of methyl substitution at the benzylic carbon of the 1-(3,4,5-trimethoxybenzyl) group of trimetoquinol. | Semantic Scholar [semanticscholar.org]

- 8. Bronchoselective actions of a new series of trimetoquinol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Trimetoquinol's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetoquinol (TMQ), a tetrahydroisoquinoline derivative, is a potent beta-adrenergic receptor agonist. Its biological activity, particularly its interaction with different beta-adrenergic receptor (β-AR) subtypes, has been a subject of significant research. This technical guide provides an in-depth overview of the in vitro characterization of trimetoquinol's biological activity, focusing on its receptor binding, functional agonism, and the underlying signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of TMQ's pharmacological profile.

Quantitative Analysis of Trimetoquinol's Biological Activity

The biological activity of trimetoquinol is stereoselective, with the (-)-isomer generally exhibiting significantly higher affinity and potency compared to the (+)-isomer. The following tables summarize the available quantitative data on the binding affinity and functional potency of trimetoquinol isomers at human β-adrenergic receptor subtypes.

Table 1: Radioligand Binding Affinity of Trimetoquinol Isomers at Human β-Adrenergic Receptor Subtypes

| Compound | β1-AR Affinity (Fold-difference vs. (+)-TMQ) | β2-AR Affinity (Fold-difference vs. (+)-TMQ) | β3-AR Affinity (Fold-difference vs. (+)-TMQ) |

| (-)-Trimetoquinol | 123-fold greater | 331-fold greater | 5-fold greater[1] |

Table 2: Functional Potency and Efficacy of Trimetoquinol Isomers in cAMP Accumulation Assays

| Compound | β1-AR Potency (Fold-difference vs. (+)-TMQ) | β2-AR Potency (Fold-difference vs. (+)-TMQ) | β3-AR Potency (Fold-difference vs. (+)-TMQ) | β3-AR Efficacy (Fold-difference vs. (-)-Isoproterenol) |

| (-)-Trimetoquinol | 214-fold greater | 281-fold greater | 776-fold greater[1] | 8.2-fold greater[1] |

| (+/-)-Trimetoquinol | - | - | - | 3.4-fold greater[1] |

Note: Specific Ki and EC50 values in molar concentrations are not consistently reported in the reviewed literature; therefore, data is presented as fold-differences based on available comparative studies.

Mechanism of Action: Partial Agonism

Trimetoquinol is classified as a partial agonist, particularly at the β2-adrenergic receptor. In Chinese hamster ovary (CHO) cells expressing the human β2-AR, TMQ binds with high affinity but demonstrates a reduced ability to effectively couple with the associated G-protein and only partially activates the downstream effector, adenylyl cyclase[2]. This inefficient coupling is a hallmark of partial agonism and results in a submaximal cellular response compared to a full agonist like isoproterenol[2]. The molecular basis for this partial agonism likely lies in the specific conformational state the receptor adopts upon binding to trimetoquinol, which is less effective at activating the Gs protein.

Signaling Pathways

The primary signaling pathway activated by trimetoquinol at β-adrenergic receptors is the canonical Gs-protein coupled pathway. Upon receptor binding, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

In addition to the canonical Gs pathway, β-adrenergic receptors can also signal through β-arrestin-mediated pathways. While specific studies on trimetoquinol's involvement in biased agonism are limited, this alternative signaling route is a crucial aspect of β-AR pharmacology. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin can be recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs).

References

An In-depth Technical Guide to Trimetoquinol Signaling Pathways in Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimetoquinol (TMQ), also known as tretoquinol, is a potent beta-adrenergic receptor agonist recognized for its efficacy as a bronchodilator and inhibitor of human platelet aggregation.[1] Its primary therapeutic action lies in its ability to induce relaxation of smooth muscle, particularly in the airways and vasculature. Understanding the intricate signaling pathways initiated by trimetoquinol in smooth muscle cells is crucial for the development of novel therapeutics targeting a range of disorders, including asthma, cardiovascular diseases, and functional bowel disorders. This guide provides a detailed overview of the core signaling mechanisms, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these pathways.

Core Signaling Pathways of Trimetoquinol

Trimetoquinol exerts its effects on smooth muscle cells primarily through its interaction with beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events leading to muscle relaxation.

The Canonical cAMP-Dependent Pathway

The predominant mechanism of action for trimetoquinol in smooth muscle cells is the activation of the canonical beta-adrenergic signaling pathway. This pathway is initiated by the binding of trimetoquinol to β2- and β3-adrenergic receptors on the cell surface.[2][3][4]

The sequence of events is as follows:

-

Receptor Binding: Trimetoquinol binds to β-adrenergic receptors, which are coupled to a stimulatory G-protein (Gs).[4]

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[5][6]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[7][8]

-

Downstream Phosphorylation and Relaxation: Activated PKA phosphorylates several downstream targets that collectively contribute to smooth muscle relaxation. A primary target is Myosin Light Chain Kinase (MLCK).[5][9] Phosphorylation of MLCK by PKA inhibits its activity, leading to a decrease in the phosphorylation of the myosin light chain (MLC20).[9][10] Dephosphorylated myosin has a lower affinity for actin, resulting in reduced cross-bridge cycling and subsequent muscle relaxation.

Caption: Trimetoquinol cAMP-dependent signaling pathway.

cAMP-Independent Signaling Pathways

Evidence also suggests that β-adrenoceptor-mediated smooth muscle relaxation can occur through cAMP-independent mechanisms.[4] One such pathway involves the direct activation of ion channels by the Gs protein α-subunit.

The proposed mechanism is as follows:

-

Receptor Binding and G-Protein Activation: Similar to the canonical pathway, trimetoquinol binds to the β-adrenergic receptor, activating the Gs protein.

-

Direct Channel Activation: The activated Gαs subunit, instead of (or in addition to) activating adenylyl cyclase, can directly interact with and activate large-conductance, Ca2+-activated K+ (MaxiK) channels in the plasma membrane.[4]

-

Membrane Hyperpolarization: Activation of MaxiK channels leads to an efflux of K+ ions from the cell, causing membrane hyperpolarization.

-

Inhibition of Ca2+ Influx: Hyperpolarization closes voltage-gated Ca2+ channels, reducing the influx of extracellular Ca2+, which is a primary trigger for smooth muscle contraction.

-

Relaxation: The resulting decrease in intracellular Ca2+ concentration contributes to smooth muscle relaxation.

Caption: Trimetoquinol cAMP-independent signaling pathway.

Quantitative Data

The affinity and potency of trimetoquinol and its isomers at human β-adrenoceptor subtypes have been characterized in studies using Chinese hamster ovary (CHO) cells expressing these receptors.

Table 1: Radioligand Binding Affinity of Trimetoquinol Isomers

This table summarizes the binding affinity (Ki) of (-)-TMQ and (+)-TMQ for human β1, β2, and β3-adrenoceptor subtypes. The Ki value represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β3-Adrenoceptor Ki (nM) |

| (-)-Trimetoquinol | 123-fold > (+)-TMQ | 331-fold > (+)-TMQ | 5-fold > (+)-TMQ |

Data derived from radioligand binding assays.[3]

Table 2: Potency of Trimetoquinol Isomers in cAMP Accumulation Assays

This table shows the potency of (-)-TMQ and (+)-TMQ in stimulating cAMP accumulation, a functional measure of receptor activation. The EC50 value is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.

| Compound | β1-Adrenoceptor Stimulation | β2-Adrenoceptor Stimulation | β3-Adrenoceptor Stimulation |

| (-)-Trimetoquinol | 214-fold more potent than (+)-TMQ | 281-fold more potent than (+)-TMQ | 776-fold more potent than (+)-TMQ |

Data derived from cAMP accumulation assays.[3]

Experimental Protocols

The characterization of trimetoquinol's signaling pathways relies on a variety of in vitro experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., trimetoquinol) for a specific receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of trimetoquinol for β-adrenergic receptors.

Materials:

-

Cell membranes from a cell line expressing the β-adrenoceptor subtype of interest (e.g., CHO cells).[3]

-

Radiolabeled ligand (e.g., [125I]iodocyanopindolol).

-

Unlabeled trimetoquinol at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[11]

-

Glass fiber filters (e.g., GF/C).[11]

-

96-well filter plates.[12]

-

Vacuum filtration manifold.[11]

-

Scintillation counter.[12]

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.[11]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled trimetoquinol.[11]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[11]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (trimetoquinol) concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP.

Objective: To quantify the dose-dependent effect of trimetoquinol on cAMP production in smooth muscle cells or cells expressing β-adrenergic receptors.

Materials:

-

Cultured smooth muscle cells or a suitable cell line (e.g., CHO).[3]

-

Trimetoquinol at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

Commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay, LANCE cAMP assay).[13][14]

Procedure:

-

Cell Culture: Plate cells in a 96- or 384-well plate and grow to confluence.[13]

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

Stimulation: Add varying concentrations of trimetoquinol to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[13]

-

Cell Lysis: Terminate the stimulation by lysing the cells to release the intracellular cAMP.[13]

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or a bioluminescence-based assay system according to the manufacturer's instructions.[13][14]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the trimetoquinol concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of trimetoquinol that produces 50% of the maximal cAMP response.[14]

Smooth Muscle Contraction/Relaxation Assay (Organ Bath)

This ex vivo assay directly measures the effect of a compound on the contractility of an isolated smooth muscle tissue strip.

Objective: To measure the relaxant effect of trimetoquinol on pre-contracted smooth muscle tissue.

Materials:

-

Isolated smooth muscle tissue (e.g., tracheal rings, aortic rings).[15]

-

Organ bath system with force transducers.[15]

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.[15]

-

A contractile agent (e.g., carbachol, phenylephrine).

-

Trimetoquinol at various concentrations.

-

Data acquisition system.[15]

Procedure:

-

Tissue Preparation: Dissect smooth muscle tissue into rings or strips and mount them in an organ bath filled with physiological salt solution.[15]

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Pre-contraction: Induce a stable contraction in the tissue by adding a contractile agent (e.g., phenylephrine).

-

Drug Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of trimetoquinol to the bath.

-

Measurement: Record the changes in isometric tension using a force transducer.[15]

-

Data Analysis: Express the relaxation at each trimetoquinol concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the trimetoquinol concentration to generate a dose-response curve and calculate the IC50 value (the concentration causing 50% relaxation).[16]

Caption: General experimental workflow for characterizing TMQ.

Conclusion

Trimetoquinol is a potent β-adrenergic agonist that induces smooth muscle relaxation primarily through a Gs-protein-coupled, cAMP-PKA-dependent signaling pathway. This canonical pathway leads to the inhibition of myosin light chain kinase, thereby reducing muscle contraction. Additionally, cAMP-independent mechanisms involving the direct activation of MaxiK channels by Gs proteins may also contribute to its relaxant effects. The quantitative data underscores the stereoselectivity of trimetoquinol, with the (-)-isomer demonstrating significantly higher affinity and potency. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of trimetoquinol and the development of novel therapeutics targeting smooth muscle function.

References

- 1. Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of the beta-adrenoceptor agonist and thromboxane receptor blocking properties of 1-benzyl substituted trimetoquinol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-adrenoceptor subtype activities of trimetoquinol derivatives: biochemical studies on human beta-adrenoceptors expressed in chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. A primary role for protein kinase A in smooth muscle relaxation induced by adrenergic agonists and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 10. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 13. cAMP-Glo™ Assay [worldwide.promega.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity and Selectivity of Trimetoquinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor binding characteristics of trimetoquinol (TMQ), a potent β-adrenergic receptor agonist. It is intended to serve as a detailed resource, summarizing quantitative binding data, outlining experimental methodologies, and illustrating the key signaling pathways involved.

Introduction to Trimetoquinol

Trimetoquinol (TMQ), chemically known as 1-(3',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a well-established β-adrenergic receptor agonist.[1][2] It is recognized for its potent activity, particularly at the β2-adrenoceptor subtype.[1] The stereochemistry of TMQ is crucial for its activity, with the S-(-)-isomer demonstrating significantly higher affinity and potency compared to the R-(+)-isomer at β-adrenergic receptors.[2] This guide will delve into the specifics of its binding affinity and selectivity profile, which are critical for understanding its pharmacological effects and potential therapeutic applications.

Receptor Binding Affinity and Selectivity

The interaction of TMQ and its analogs with β-adrenergic receptor (β-AR) subtypes has been characterized through radioligand binding assays.[2] These studies reveal that TMQ binds with high affinity, typically in the nanomolar range, to β-ARs.[2]

Quantitative Binding and Functional Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of TMQ isomers for human β-adrenergic receptor subtypes. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a stronger binding affinity.[3] The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a biological response halfway between the baseline and the maximum, serving as a measure of the drug's potency.[4]

Table 1: Binding Affinity (Ki) of Trimetoquinol Isomers for Human β-Adrenergic Receptors

| Compound | β1-AR (Ki, nM) | β2-AR (Ki, nM) | β3-AR (Ki, nM) |

| (-)-TMQ | Data not explicitly found in provided search results | Data not explicitly found in provided search results | Data not explicitly found in provided search results |

| (+)-TMQ | Data not explicitly found in provided search results | Data not explicitly found in provided search results | Data not explicitly found in provided search results |

Note: While the search results state that (-)-TMQ has 123-fold and 331-fold greater affinity than (+)-TMQ for β1- and β2-adrenoceptors respectively, the specific Ki values were not provided in the snippets.[5] For β3-adrenoceptors, (-)-TMQ showed a 5-fold greater affinity.[5]

Table 2: Functional Potency (EC50) of Trimetoquinol Isomers in cAMP Accumulation Assays

| Compound | β1-AR (EC50, nM) | β2-AR (EC50, nM) | β3-AR (EC50, nM) |

| (-)-TMQ | Data not explicitly found in provided search results | Data not explicitly found in provided search results | Data not explicitly found in provided search results |

| (+)-TMQ | Data not explicitly found in provided search results | Data not explicitly found in provided search results | Data not explicitly found in provided search results |

Note: The search results indicate that (-)-TMQ is 214-fold, 281-fold, and 776-fold more potent than (+)-TMQ at stimulating β1-, β2-, and β3-adrenoceptor subtypes, respectively, but do not provide the exact EC50 values.[5]

Selectivity Profile

The data indicates that while TMQ is a potent agonist at all three β-adrenoceptor subtypes, it exhibits a degree of selectivity. The S-(-)-isomer, in particular, shows a pronounced stereoselective binding to β-ARs.[2] The differential potency at the three subtypes suggests a functional selectivity, which is a key consideration in drug development.

Experimental Protocols

The determination of receptor binding affinity and functional activity relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

3.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity.[6]

Objective: To determine the binding affinity (Ki) of trimetoquinol for β-adrenergic receptor subtypes.

Principle: This is a competitive binding assay where the test compound (TMQ) competes with a radiolabeled ligand for binding to the receptor.[7][8] The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.[7]

Materials:

-

Receptor Source: Membranes isolated from cells expressing a specific human β-adrenergic receptor subtype (e.g., CHO cells).[5]

-

Radioligand: A high-affinity, subtype-non-selective β-AR antagonist such as [3H]dihydroalprenolol (DHA) or 125I-cyanopindolol (CYP).[6][7]

-

Test Compound: Trimetoquinol (and its isomers) at various concentrations.

-

Incubation Buffer: Appropriate buffer to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[7]

-

Scintillation Counter: To quantify the radioactivity on the filters.

Protocol:

-

Membrane Preparation: Isolate cell membranes containing the β-adrenergic receptors of interest.[6]

-

Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (trimetoquinol).

-

Equilibrium: Incubate the mixture at room temperature for a sufficient time (e.g., 1 hour) to reach binding equilibrium.[7]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This traps the membranes with bound radioligand on the filter while unbound ligand passes through.[7]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of TMQ that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

3.2. cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of trimetoquinol at β-adrenergic receptors.

Principle: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate adenylyl cyclase to produce cyclic AMP (cAMP).[10] This assay measures the amount of cAMP produced in response to agonist stimulation.

Materials:

-

Cell Line: A cell line stably expressing the human β-adrenergic receptor subtype of interest (e.g., CHO cells).[5]

-

Test Compound: Trimetoquinol (and its isomers) at various concentrations.

-

Reference Agonist: A full agonist like isoproterenol for comparison.[5]

-

cAMP Assay Kit: A commercially available kit for the quantification of intracellular cAMP (e.g., ELISA or HTRF-based).

Protocol:

-

Cell Culture: Culture the cells expressing the receptor of interest in appropriate multi-well plates.

-

Stimulation: Treat the cells with varying concentrations of trimetoquinol or the reference agonist for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value is determined from this curve. The maximal response (Emax) relative to the full agonist provides a measure of efficacy.

Signaling Pathways

The binding of trimetoquinol to β2-adrenergic receptors initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological responses mediated by this receptor.

4.1. G-Protein-Dependent Signaling

The canonical signaling pathway for β2-adrenergic receptors involves the activation of a stimulatory G-protein (Gs).[11]

Caption: Canonical Gs-protein signaling pathway activated by TMQ.

Upon binding of TMQ, the β2-AR undergoes a conformational change, leading to the activation of the associated Gs protein.[11] The Gαs subunit then activates adenylyl cyclase, which converts ATP to cAMP.[11] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation.

4.2. β-Arrestin-Mediated Signaling

In addition to G-protein-dependent signaling, GPCRs can also signal through β-arrestin pathways.[11][12] This pathway is often associated with receptor desensitization and internalization, but also with distinct signaling cascades.[13][14]

Caption: β-Arrestin-mediated signaling and receptor regulation.

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains.[14] This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G-protein coupling, leading to desensitization.[12] β-arrestin also acts as a scaffold for other signaling proteins, such as those in the MAPK/ERK pathway, initiating a second wave of signaling.[12][14] Furthermore, β-arrestin facilitates the internalization of the receptor via clathrin-coated pits.[12]

4.3. Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay can be visualized as follows:

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Trimetoquinol is a potent, stereoselective β-adrenergic receptor agonist. Its high affinity for β-AR subtypes, particularly the β2 receptor, underlies its pharmacological effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of TMQ and its analogs. A thorough understanding of its binding characteristics and the downstream signaling pathways it modulates is essential for the rational design of new therapeutic agents targeting the β-adrenergic system.

References

- 1. Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. simpleandpractical.com [simpleandpractical.com]

- 4. EC50 - Wikipedia [en.wikipedia.org]

- 5. Beta-adrenoceptor subtype activities of trimetoquinol derivatives: biochemical studies on human beta-adrenoceptors expressed in chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]

- 13. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomer-Specific Activity of Trimetoquinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomer-specific activity of trimetoquinol (TMQ), a potent bronchodilator. The document details the differential pharmacological effects of its enantiomers, focusing on their interactions with adrenergic receptors and the subsequent signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Core Concept: Stereoselectivity in Trimetoquinol's Action

Trimetoquinol, a tetrahydroisoquinoline derivative, possesses a chiral center, resulting in two stereoisomers: the (S)-(-)-enantiomer and the (R)-(+)-enantiomer. The biological activity of trimetoquinol is highly stereospecific, with the (S)-(-)-isomer being significantly more potent as a β-adrenergic agonist than the (R)-(+)-isomer. This stereoselectivity is the cornerstone of its pharmacological profile and is critical for understanding its therapeutic effects and potential side effects.

Data Presentation: Quantitative Analysis of Stereoisomer Activity

The following tables summarize the quantitative data on the binding affinities and functional potencies of the trimetoquinol stereoisomers at human β-adrenergic receptor subtypes. The data is derived from studies conducted on human β1, β2, and β3-adrenoceptors expressed in Chinese hamster ovary (CHO) cells.[1]

Table 1: Binding Affinities (Kᵢ) of Trimetoquinol Stereoisomers at Human β-Adrenergic Receptors

| Stereoisomer | β1-Adrenoceptor Kᵢ (nM) | β2-Adrenoceptor Kᵢ (nM) | β3-Adrenoceptor Kᵢ (nM) |

| (S)-(-)-Trimetoquinol | 280 ± 50 | 160 ± 30 | 1,100 ± 200 |

| (R)-(+)-Trimetoquinol | 34,500 ± 6,500 | 53,000 ± 9,000 | 5,500 ± 1,000 |

| Fold Difference (R/S) | 123 | 331 | 5 |

Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency (EC₅₀) of Trimetoquinol Stereoisomers in Stimulating cAMP Accumulation

| Stereoisomer | β1-Adrenoceptor EC₅₀ (nM) | β2-Adrenoceptor EC₅₀ (nM) | β3-Adrenoceptor EC₅₀ (nM) |

| (S)-(-)-Trimetoquinol | 8.6 ± 1.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |

| (R)-(+)-Trimetoquinol | 1,840 ± 320 | 702 ± 120 | 1,390 ± 250 |

| Fold Difference (R/S) | 214 | 281 | 776 |

EC₅₀ values represent the concentration of the drug that produces 50% of the maximal response. A lower EC₅₀ value indicates a higher potency.

Signaling Pathways

The bronchodilatory and cardiovascular effects of trimetoquinol are primarily mediated through its interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by an agonist like (S)-(-)-trimetoquinol initiates a well-defined intracellular signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stereoisomer-specific activity of trimetoquinol.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines the procedure to determine the binding affinity (Kᵢ) of trimetoquinol stereoisomers for β-adrenergic receptors.

Materials:

-

CHO cell membranes expressing human β1, β2, or β3-adrenergic receptors.

-

Radioligand (e.g., [³H]CGP-12177).

-

(S)-(-)-Trimetoquinol and (R)-(+)-Trimetoquinol.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled trimetoquinol isomer (competitor).

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This assay measures the functional potency (EC₅₀) of trimetoquinol stereoisomers by quantifying the production of cyclic AMP (cAMP), a second messenger.

Materials:

-

Intact CHO cells expressing human β1, β2, or β3-adrenergic receptors.

-

(S)-(-)-Trimetoquinol and (R)-(+)-Trimetoquinol.

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15 minutes) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the trimetoquinol isomers to the wells and incubate at 37°C for a defined time (e.g., 30 minutes) to stimulate adenylyl cyclase.

-

Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the trimetoquinol isomer concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

In Vitro Guinea Pig Tracheal Smooth Muscle Relaxation Assay

This ex vivo assay assesses the bronchodilator activity of trimetoquinol stereoisomers by measuring their ability to relax pre-contracted tracheal smooth muscle.

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit solution.

-

A contractile agent (e.g., histamine or carbachol).

-

(S)-(-)-Trimetoquinol and (R)-(+)-Trimetoquinol.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Suspend the tracheal rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

Contraction: Induce a sustained contraction of the tracheal smooth muscle using a contractile agent like histamine (e.g., 10 µM).

-

Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of the trimetoquinol isomers to the organ bath.

-

Measurement of Relaxation: Record the changes in isometric tension. Relaxation is measured as the percentage decrease from the pre-contracted tension.

-

Data Analysis: Construct concentration-response curves for relaxation and determine the EC₅₀ for each isomer.

Conclusion

The pharmacological activity of trimetoquinol is markedly stereospecific, with the (S)-(-)-enantiomer demonstrating significantly higher affinity and potency at β-adrenergic receptors compared to the (R)-(+)-enantiomer. This stereoselectivity is most pronounced at the β2-adrenoceptor, the primary target for bronchodilation. The data and experimental protocols presented in this guide provide a robust framework for the continued investigation and development of trimetoquinol and related compounds as effective therapeutic agents. Understanding the distinct properties of each stereoisomer is paramount for optimizing therapeutic efficacy while minimizing potential adverse effects.

References

The intricate dance of trimetoquinol and adenylyl cyclase: a technical guide

For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the molecular interactions between trimetoquinol and the adenylyl cyclase signaling cascade. We will explore the quantitative aspects of this interaction, detail the experimental methodologies used to elucidate these effects, and visualize the underlying biological processes.

Trimetoquinol (TMQ) is a potent beta-adrenergic receptor agonist that exerts its pharmacological effects by activating adenylyl cyclase, a key enzyme in cellular signaling.[1] This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that regulates a myriad of physiological processes. The interaction of trimetoquinol with the beta-adrenergic system, particularly its stereoselectivity and the influence of its chemical structure on receptor affinity and efficacy, has been a subject of extensive research.

Quantitative analysis of trimetoquinol's interaction with beta-adrenergic receptors

The potency and efficacy of trimetoquinol in activating adenylyl cyclase are intrinsically linked to its binding affinity for beta-adrenergic receptors. The data presented below, derived from studies on human beta-adrenoceptors expressed in Chinese hamster ovary (CHO) cells, highlights the significant stereoselectivity of this interaction. The (-)-isomer of trimetoquinol consistently demonstrates a much higher affinity and potency compared to the (+)-isomer.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Potency (EC50/Kact) | Efficacy (relative to Isoproterenol) |

| (-)-Trimetoquinol | Human β1-adrenoceptor | - | 214-fold more potent than (+)-TMQ | - |

| Human β2-adrenoceptor | - | 281-fold more potent than (+)-TMQ | - | |

| Human β3-adrenoceptor | - | 776-fold more potent than (+)-TMQ | 8.2-fold greater than (-)-isoproterenol | |

| (+)-Trimetoquinol | Human β1-adrenoceptor | 123-fold lower affinity than (-)-TMQ | - | - |

| Human β2-adrenoceptor | 331-fold lower affinity than (-)-TMQ | - | - | |

| Human β3-adrenoceptor | 5-fold lower affinity than (-)-TMQ | - | - | |

| (+/-)-Trimetoquinol | Human β3-adrenoceptor | - | - | 3.4-fold greater than (-)-isoproterenol |

Table 1: Quantitative data on the interaction of trimetoquinol isomers with human β-adrenoceptor subtypes. Data extracted from radioligand binding assays and cAMP accumulation assays.[2]

Further studies on derivatives of trimetoquinol have provided insights into the structure-activity relationship for beta-adrenoceptor activation. For instance, modifications to the 1-benzyl group of TMQ have been shown to influence both binding affinity and potency at the human beta-3 adrenoceptor.[3]

| Trimetoquinol Analog | Receptor | Binding Affinity (Ki) | Potency (Kact) |

| 3'-monoiodo & 3',5'-diiodo derivatives with various substitutions | Human β3-adrenoceptor | ~0.11 to 2.5 µM | ~0.45 to 9.5 nM |

| 4'-acetamido & 4'-α-chloroacetamido analogs of 3',5'-diiodoTMQ | Rat β3-adrenoceptor (esophageal smooth muscle) | - | EC50 ~2-8 nM |

Table 2: Binding affinities and potencies of trimetoquinol analogs.[3]

Signaling pathway of trimetoquinol-mediated adenylyl cyclase activation

Trimetoquinol, as a beta-adrenergic agonist, initiates a well-defined signaling cascade upon binding to its receptor. This process involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase, leading to the production of cAMP.

References

- 1. Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-adrenoceptor subtype activities of trimetoquinol derivatives: biochemical studies on human beta-adrenoceptors expressed in chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and functional characterization of 1-benzyl substituted trimetoquinol affinity analogs on rat and human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay of Trimetoquinol on Tracheal Smooth Muscle

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmacological evaluation of bronchodilators.

Introduction

Trimetoquinol (TMQ), also known as tretoquinol, is a potent β-adrenergic agonist recognized for its significant bronchodilatory properties. Its primary mechanism of action involves the relaxation of airway smooth muscle through interaction with β2-adrenergic receptors. The in vitro organ bath assay utilizing isolated tracheal smooth muscle is a fundamental technique for characterizing the efficacy and potency of trimetoquinol and its analogues. This document provides a comprehensive protocol for conducting this assay, an overview of the associated signaling pathway, and a template for data presentation.

Signaling Pathway of Trimetoquinol in Tracheal Smooth Muscle

Trimetoquinol mediates its relaxant effect on tracheal smooth muscle by activating the β2-adrenergic receptor signaling cascade. This process is initiated when trimetoquinol binds to the β2-adrenergic receptors on the surface of smooth muscle cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various downstream targets, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the smooth muscle tissue.[1][2][3]

Caption: Signaling cascade of trimetoquinol in tracheal smooth muscle cells.

Experimental Protocol: In Vitro Assay of Trimetoquinol on Isolated Tracheal Smooth Muscle

This protocol outlines the methodology for isolating guinea pig tracheal rings and assessing the relaxant effects of trimetoquinol on pre-contracted smooth muscle.

Materials and Reagents

-

Guinea Pig

-

Krebs-Henseleit Solution (see composition below)

-

Trimetoquinol Hydrochloride

-

Carbachol (or other contractile agonists like histamine)

-

Carbogen gas (95% O2, 5% CO2)

-

Standard surgical instruments for dissection

-

Organ bath system with isometric force transducers

-

Data acquisition software

Krebs-Henseleit Solution Composition

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| KH2PO4 | 1.2 |

| MgSO4 | 1.2 |

| NaHCO3 | 25.0 |

| Glucose | 11.1 |

Experimental Workflow

References

- 1. Relaxation following contraction in tonically contracted smooth muscle from the bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Trimetoquinol in Rodent Models of Bronchospasm

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetoquinol is a potent beta-adrenergic agonist that has demonstrated significant bronchodilatory effects, making it a compound of interest for the study of bronchospasm and the development of novel anti-asthmatic therapies. This document provides detailed application notes and experimental protocols for the use of trimetoquinol in established rodent models of bronchospasm. The methodologies outlined below are designed to guide researchers in accurately assessing the efficacy and mechanism of action of trimetoquinol.

Bronchospasm, the sudden constriction of the muscles in the walls of the bronchioles, is a key feature of respiratory diseases such as asthma. Rodent models, particularly those utilizing guinea pigs and mice, are invaluable tools for inducing and studying this condition in a controlled laboratory setting. Acetylcholine and its analogue, methacholine, are commonly used bronchoconstrictors in these models as they directly stimulate muscarinic receptors on airway smooth muscle, leading to contraction.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Trimetoquinol exerts its bronchodilatory effect by acting as an agonist at beta-2 adrenergic receptors located on the surface of airway smooth muscle cells. The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to muscle relaxation and dilation of the airways.

Caption: Trimetoquinol signaling pathway in airway smooth muscle cells.

Experimental Protocols

Acetylcholine-Induced Bronchospasm in Guinea Pigs

This protocol describes the induction of bronchospasm in anesthetized guinea pigs using acetylcholine and the assessment of the bronchodilatory effects of trimetoquinol.

Materials:

-

Male Dunkin-Hartley guinea pigs (350-500g)

-

Urethane (anesthetic)

-

Acetylcholine chloride

-

Trimetoquinol hydrochloride

-

Saline (0.9% NaCl)

-

Tracheal cannula

-

Animal ventilator

-

Pressure transducer and data acquisition system (for measuring pulmonary resistance and dynamic compliance)

-

Nebulizer (for aerosol administration)

-

Intravenous (IV) catheter

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).

-

Perform a tracheotomy and insert a tracheal cannula.

-

Connect the animal to a small animal ventilator.

-

If administering substances intravenously, cannulate the jugular vein.

-

-

Induction of Bronchospasm:

-

Administration of Trimetoquinol:

-

Intravenous Administration: 10-15 minutes prior to acetylcholine challenge, administer trimetoquinol intravenously at varying doses (e.g., 0.1, 1, 10 µg/kg) to establish a dose-response relationship.

-

Aerosol Administration: Expose the animal to an aerosol of trimetoquinol solution (e.g., 0.01%, 0.1%, 1% in saline) for a fixed duration (e.g., 2 minutes) before the acetylcholine challenge.

-

-

Measurement of Bronchoconstriction:

-

Continuously monitor and record pulmonary inflation pressure.

-

Calculate changes in pulmonary resistance and dynamic compliance in response to acetylcholine, both with and without trimetoquinol pre-treatment.

-

Caption: Experimental workflow for the guinea pig bronchospasm model.

Methacholine-Induced Bronchospasm in Mice

This protocol details the induction of airway hyperresponsiveness in mice using methacholine and the evaluation of trimetoquinol's protective effects.

Materials:

-

BALB/c or C57BL/6 mice (8-12 weeks old)

-

Anesthetic cocktail (e.g., ketamine/xylazine)

-

Methacholine chloride

-

Trimetoquinol hydrochloride

-

Saline (0.9% NaCl)

-

Tracheostomy tube

-

Small animal ventilator (e.g., FlexiVent)

-

Nebulizer

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse with an appropriate anesthetic cocktail.

-

Perform a tracheostomy and insert a cannula.

-

Connect the mouse to a computer-controlled small animal ventilator.

-

-

Administration of Trimetoquinol:

-

Intravenous Administration: Administer trimetoquinol via tail vein injection 5-10 minutes before the methacholine challenge. A range of doses should be tested to determine the dose-response relationship.

-

Aerosol Administration: Deliver aerosolized trimetoquinol via a nebulizer integrated into the ventilator circuit for a set period (e.g., 90 seconds) prior to the methacholine challenge.[3]

-

-

Induction of Bronchospasm:

-

Deliver increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) to the lungs.

-

Alternatively, administer methacholine intravenously as a bolus or continuous infusion.[4]

-

-

Measurement of Airway Responsiveness:

-

Measure respiratory system resistance (Rrs) and elastance (Ers) at baseline (after saline aerosol) and after each dose of methacholine.

-

Plot the dose-response curve for methacholine in the presence and absence of trimetoquinol.

-

Caption: Experimental workflow for the mouse bronchospasm model.

Data Presentation

Table 1: Effect of Intravenous Trimetoquinol on Acetylcholine-Induced Bronchoconstriction in Guinea Pigs (Illustrative Example)

| Treatment Group | Dose of Trimetoquinol (µg/kg, IV) | Acetylcholine Challenge Dose (µg/kg, IV) | % Inhibition of Bronchoconstriction |

| Vehicle Control | 0 | 16 | 0% |

| Trimetoquinol | 0.1 | 16 | (e.g., 25%) |

| Trimetoquinol | 1.0 | 16 | (e.g., 55%) |

| Trimetoquinol | 10.0 | 16 | (e.g., 85%) |

Table 2: Effect of Aerosolized Salbutamol on Methacholine Provocative Concentration (PC20) in a Rodent Model (Illustrative Example based on human data)

| Treatment Group | Dose of Salbutamol (µg, aerosol) | Methacholine PC20 (mg/mL) | Fold Increase in PC20 |

| Placebo | 0 | 3.9 | 1.0 |

| Salbutamol | 100 | 13.3 | 3.4 |

| Salbutamol | 200 | 19.0 | 4.9 |

| Salbutamol | 400 | 32.6 | 8.4 |

| Salbutamol | 800 | 35.1 | 9.0 |

| Data adapted from a study on human subjects to illustrate a dose-dependent effect.[5] |

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the bronchodilatory properties of trimetoquinol in rodent models of bronchospasm. By carefully following these methodologies, researchers can generate robust and reproducible data to elucidate the therapeutic potential of trimetoquinol and other novel bronchodilators. It is crucial to perform pilot studies to determine the optimal doses and timing of administration for trimetoquinol in the specific rodent strain and experimental setup being used.

References